molecular formula C15H13NO3S B5712639 ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate

ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate

Cat. No. B5712639
M. Wt: 287.3 g/mol
InChI Key: JGYRHLTXWVCZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a quinoline ring system fused with a thieno ring. The compound has shown promising results in various scientific studies, including its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate and its derivatives are frequently studied in the context of organic synthesis and chemical reactions. For instance, Mizuno et al. (2006) achieved efficient syntheses of metabolites of a related compound, demonstrating the compound's role in facilitating new synthetic routes and novel compound formation (Mizuno et al., 2006). Similarly, Bänziger et al. (2000) presented a practical, large-scale synthesis of a racemic form of a structurally related compound, highlighting its importance in pharmaceutical manufacturing (Bänziger et al., 2000). These studies underscore the compound's utility in synthesizing pharmaceutically active compounds.

Applications in Heterocyclic Chemistry

In the field of heterocyclic chemistry, compounds like this compound are used to create new heterocyclic systems. For example, Bakhite et al. (1995) explored the synthesis and reactions of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, using a derivative of this compound (Bakhite et al., 1995). This highlights the compound's significance in creating novel heterocyclic structures, which are important in medicinal chemistry.

Intermediates in Pharmaceutical Synthesis

Several studies have used derivatives of this compound as key intermediates in the synthesis of pharmaceutical compounds. For instance, Chun (2004) described the synthesis of a key intermediate of prulifloxacin, a fluoroquinolone antibiotic, using a related compound (Chun, 2004). These intermediates play a crucial role in developing new drugs and understanding their mechanisms of action.

properties

IUPAC Name

ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-3-19-15(17)13-8-10-6-9-7-11(18-2)4-5-12(9)16-14(10)20-13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRHLTXWVCZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C3C=CC(=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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